4-Ethyl-5-fluorobenzene-1,3-diol
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Overview
Description
Resorcinol, also known as benzene-1,3-diol, is an aromatic organic compound with the molecular formula C₆H₄(OH)₂. It is one of the three isomeric benzenediols, specifically the 1,3-isomer. Resorcinol is a white, crystalline solid that is readily soluble in water, alcohol, and ether. It is widely used in the manufacture of resins, plastics, dyes, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resorcinol is typically synthesized through several methods:
Dialkylation of Benzene: Benzene is dialkylated with propylene to obtain 1,3-diisopropylbenzene. .
Sulfonation and Hydrolysis: Benzene is sulfonated with fuming sulfuric acid to produce benzenedisulfonic acid, which is then fused with caustic soda to yield resorcinol.
Industrial Production Methods:
Hock Rearrangement: This method involves the oxidation and rearrangement of 1,3-diisopropylbenzene to produce resorcinol and acetone.
Disulfonation and Hydrolysis: Although this method has been largely discarded due to the generation of sulfur-containing waste, it was historically significant in the production of resorcinol.
Chemical Reactions Analysis
Resorcinol undergoes various chemical reactions typical of phenolic compounds:
Oxidation: Resorcinol can be oxidized to quinones in the presence of oxidizing agents.
Electrophilic Aromatic Substitution: Due to the presence of hydroxyl groups, resorcinol readily undergoes electrophilic aromatic substitution reactions.
Condensation Reactions: Resorcinol can form condensation products with aldehydes, ketones, and other carbonyl-containing compounds.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Acidic or Basic Catalysts: Used in electrophilic aromatic substitution and condensation reactions.
Major Products:
Quinones: Formed through oxidation.
Condensation Products: Formed with aldehydes and ketones.
Scientific Research Applications
Resorcinol has a wide range of applications in scientific research:
Mechanism of Action
Resorcinol is unique among its isomers due to its specific chemical properties and applications:
Catechol (1,2-dihydroxybenzene): Another isomer of benzenediol, used primarily in the synthesis of pharmaceuticals and as a photographic developer.
Hydroquinone (1,4-dihydroxybenzene): Used in the production of antioxidants, photographic chemicals, and as a skin-lightening agent.
Uniqueness of Resorcinol:
Versatility: Resorcinol’s ability to undergo a wide range of chemical reactions makes it highly versatile in various applications.
Industrial Significance: Its use in the production of resins, plastics, and rubber compounds highlights its industrial importance.
Comparison with Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
- Alkylresorcinols
- Resorcinol-containing stilbenes and flavonoids
Properties
Molecular Formula |
C8H9FO2 |
---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
4-ethyl-5-fluorobenzene-1,3-diol |
InChI |
InChI=1S/C8H9FO2/c1-2-6-7(9)3-5(10)4-8(6)11/h3-4,10-11H,2H2,1H3 |
InChI Key |
GJVVTWQXSOPPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1F)O)O |
Origin of Product |
United States |
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